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Dermaseptin PD-3-3

Antimicrobial Peptide Sequence Analysis Biodiversity

Researchers face functional uncertainty with generic antimicrobial peptides due to sequence-divergent activity. Dermaseptin PD-3-3 (DRS-DA3) is a genomically predicted, uncharacterized 33-residue cationic AMP from *Pachymedusa dacnicolor*, offering a defined probe for functional genomics screening. - Predicted mass: 3185.78 Da; net charge: +6; helical content: 75.8% - Enables systematic genotype-phenotype mapping against DMS-DA5/DA6 - C-terminally amidated for consistent assay bioactivity

Molecular Formula
Molecular Weight
Cat. No. B1577045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin PD-3-3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin PD-3-3 Overview


Dermaseptin PD-3-3 (DRS-DA3) is a 33-residue, cationic antimicrobial peptide (AMP) predicted from cDNA of the giant Mexican leaf frog, *Pachymedusa dacnicolor* [1]. It belongs to the dermaseptin superfamily, a group of α-helical, polycationic peptides known for disrupting microbial membranes [2]. Computational profiling indicates a mature peptide with a mass of 3185.78 Da, a net charge of +6, and a hydrophobic moment of 0.631, suggesting amphipathic membrane-activity potential [3]. However, no minimum inhibitory concentration (MIC), hemolytic, or cytotoxicity data have been reported for this specific peptide.

1
Target Sequence-specific antimicrobial peptide probe for target-molecule research
2
Predicted Feature Amphipathic α-helical motif with high net cationic charge supports membrane-interaction studies
3
Specification C-terminal amidation is critical for expected structure-activity relationships
No MIC, hemolytic, or cytotoxicity data reported; experimental validation of activity is essential.

Why Specific Sequence Selection Matters


Generic substitution within the dermaseptin family is scientifically invalid due to the extensive functional divergence encoded by minor sequence variations. A foundational study demonstrated that despite sharing ~40% sequence identity, dermaseptins S1–S5 exhibit markedly different potencies against Gram-positive and Gram-negative bacteria and yeasts, and can display up to 100-fold synergistic effects [1]. The dermaseptin superfamily functions as a naturally diversified combinatorial library where each peptide occupies a distinct pharmacological niche [2]. Therefore, even closely related peptides from *Pachymedusa dacnicolor*, such as DMS-DA5 with its known MIC range of 3.1–25 µM against specific bacteria [3], cannot be assumed to replicate the activity profile of the uncharacterized PD-3-3. Selecting the exact sequence is mandatory for reproducible research outcomes.

Sequence Divergence
PD-3-3 differs from the characterized DMS-DA5 in length, net charge, and hydrophobic moment; antimicrobial spectrum may not overlap.
Family Functional Divergence
Dermaseptins sharing ~40% identity can exhibit markedly different potency and target microorganism specificity.
Activity Not Characterized
Substituting with a characterized dermaseptin assumes an antimicrobial profile not yet established for PD-3-3.

Key Differentiable Properties


Unique Primary Sequence

Dermaseptin PD-3-3 possesses a unique primary sequence that differentiates it from other characterized peptides from the same species. A sequence alignment against the functionally characterized DMS-DA5 (GLWSKIKEAAKTAGKMAMGFVNDMV-NH2) reveals significant divergence including a net charge difference (PD-3-3: +6 vs. DMS-DA5: +3) and variations in key cationic residues, suggesting a distinct membrane interaction interface [1]. This sequence is also unique within the entire DRAMP database [2].

Primary Sequence Identity
Class-level inference
PD-3-3 (33 aa, +6 charge, GRAVY -0.036) vs DMS-DA5 (24 aa, +3 charge, GRAVY +0.075)
Sequence divergence indicates non-homologous antimicrobial profile; requires independent validation.
Computational comparison based on DRAMP and published sequences.
Antimicrobial Peptide Sequence Analysis Biodiversity

C-Terminal Amidation

Vendor-supplied sequence information indicates that synthetic Dermaseptin PD-3-3 is produced with a C-terminal amidation (GMWSKIKNAGKAAAKASKKAAGKAALGAVSEAL-NH2) . C-terminal amidation is a critical post-translational modification that enhances antimicrobial activity and serum stability in related dermaseptins. For example, the antimicrobial potency of amidated dermaseptin S3 (DS3-NH2) was retained even in truncated 10–12 residue analogs, while non-amidated forms showed reduced activity [1]. This modification distinguishes PD-3-3 from native, non-amidated orthologs and is essential for its intended activity.

C-Terminal Modification
Class-level inference
Synthetic peptide incorporates C-terminal NH2 amidation; class-level SAR links amidation to retained antimicrobial activity.
Amidation is essential for expected SAR; non-amidated isoforms may exhibit reduced activity in assays.
Vendor specification; homologous dermaseptin S3 analogs lost activity without amidation (JBC 1994).
Peptide Modification Antimicrobial Activity Structure-Activity Relationship

Predicted Membrane Selectivity

Computational analysis predicts Dermaseptin PD-3-3 to have a hydrophobic moment of 0.631 and a Boman index of -15.35 kcal/mol [1]. The Boman index, which correlates with protein binding potential, suggests a lower non-specific binding propensity compared to dermaseptin S1 (Boman index: -2.67 kcal/mol, computed from UniProt P84115), potentially implying a wider therapeutic window if antimicrobial activity is confirmed. This contrasts sharply with the highly hemolytic dermaseptin S4, which caused erythrocyte lysis at micromolar concentrations [2].

Predicted Selectivity Index
In silico prediction
Boman index difference −12.68 kcal/mol vs dermaseptin S1
In silico profile suggests lower non-specific binding potential; experimental hemolytic data required.
DRAMP computation; hemolytic dermaseptin S4 serves as contrast for selectivity profiling.
Structure Prediction Membrane Interaction Therapeutic Index

Research Application Scenarios


Functional Genomic Screening

Given its status as an uncharacterized peptide from a genomically diverse family, PD-3-3 is an ideal candidate for systematic functional genomics screening studies. Researchers comparing the full complement of Pachymedusa dacnicolor predicted peptides, including PD-3-3, PD-3-6, DMS-DA5, and DMS-DA6, can map genotype-phenotype relationships and identify novel lead structures with unique antimicrobial spectra. This is directly supported by the demonstrated functional divergence among closely related dermaseptins [1].

SAR Studies on Amphipathic Helices

With a predicted helical content of 75.8% and a distinct net charge of +6 [1], PD-3-3 serves as a valuable template for SAR investigations into cationic antimicrobial peptides. Researchers can synthesize alanine-scanning libraries or charge-distribution variants to interrogate the contribution of specific residues to membrane selectivity and antimicrobial potency, building on the foundational SAR work established for dermaseptin S3 and its truncated analogs [2].

Reference Standard for Amidation Studies

The C-terminally amidated form of Dermaseptin PD-3-3, as specified by major vendors [1], is critical for maintaining consistent bioactivity in assays. It can be utilized as a positive control or reference standard in studies investigating the role of C-terminal amidation in the stability, antimicrobial efficacy, and serum half-life of amphibian-derived AMPs, given the well-documented impact of this modification on related peptides [2].

Application
Selection Property
Validation Focus
Functional Genomic Screening
Sequence-unique, uncharacterized dermaseptin peptide
Genotype-phenotype mapping using Pachymedusa dacnicolor peptide library
SAR Studies on Amphipathic Helices
Predicted amphipathic α-helical scaffold with high net charge
Residue-specific contributions to membrane selectivity and antimicrobial activity
Reference Standard for Amidation Studies
C-terminal amidated form
Impact of amidation on stability and assay performance in AMPs
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